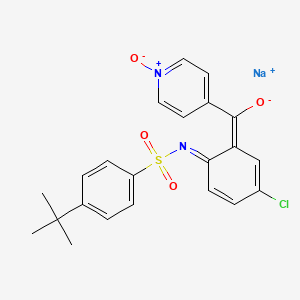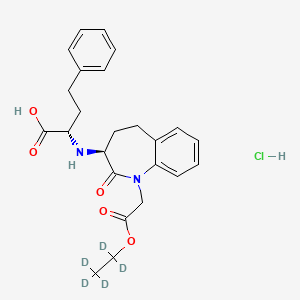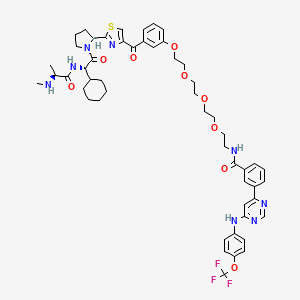
Laninamivir octanoate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laninamivir octanoate-d3 is a derivative of laninamivir octanoate, a prodrug of laninamivir. Laninamivir octanoate is a long-acting neuraminidase inhibitor used in the treatment of influenza. It is particularly effective against oseltamivir-resistant strains of the influenza virus . This compound is a deuterated form, which means that some of the hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of laninamivir octanoate-d3 involves multiple steps, starting from laninamivir. The key steps include the esterification of laninamivir with octanoic acid and the subsequent deuteration of specific hydrogen atoms. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification and deuteration processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Laninamivir octanoate-d3 undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to release laninamivir and octanoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Specific hydrogen atoms can be substituted with deuterium to form this compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids and bases for hydrolysis, oxidizing and reducing agents for redox reactions, and deuterium sources for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include laninamivir, octanoic acid, and deuterated derivatives of laninamivir octanoate .
Applications De Recherche Scientifique
Laninamivir octanoate-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving deuterated drugs and their pharmacokinetics.
Biology: Employed in research on influenza virus mechanisms and resistance.
Medicine: Investigated for its potential in treating influenza, especially in cases resistant to other neuraminidase inhibitors.
Industry: Utilized in the development of long-acting antiviral drugs and formulations
Mécanisme D'action
Laninamivir octanoate-d3 exerts its effects by inhibiting the neuraminidase enzyme of the influenza virus. This inhibition prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus. The deuteration of the compound enhances its stability and prolongs its action in the respiratory tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action but shorter duration of effect.
Oseltamivir: A widely used neuraminidase inhibitor that is less effective against resistant strains.
Uniqueness
Laninamivir octanoate-d3 is unique due to its long-acting nature and effectiveness against oseltamivir-resistant strains. The deuteration further enhances its stability and pharmacokinetic properties, making it a valuable compound in the treatment of influenza .
Propriétés
Formule moléculaire |
C21H36N4O8 |
|---|---|
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-3-octanoyloxy-1-(trideuteriomethoxy)propyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1/i3D3 |
Clé InChI |
UKTIJASCFRNWCB-KPQPBROHSA-N |
SMILES isomérique |
[2H]C([2H])([2H])O[C@@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)[C@@H](COC(=O)CCCCCCC)O |
SMILES canonique |
CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)

